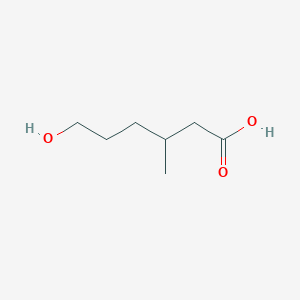

6-Hydroxy-3-methylhexanoic acid

Description

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

6-hydroxy-3-methylhexanoic acid |

InChI |

InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

ICELWQDCXZXRBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCO)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Chemical Synthesis Routes

The synthesis of 6-Hydroxy-3-methylhexanoic acid generally involves multi-step organic transformations starting from simpler precursors such as hexanoic acid derivatives or lactones. Key synthetic approaches include:

Hydroxylation of Methyl-Substituted Hexanoic Acid Derivatives

- Starting from 3-methylhexanoic acid or its esters, selective hydroxylation at the sixth carbon can be achieved using controlled oxidation or enzymatic methods.

- Typical reagents include molecular oxygen or peroxides under catalytic conditions to introduce the hydroxyl group at the terminal position.

- Reaction conditions are optimized to maintain stereochemical integrity, favoring the (S)-enantiomer when required.

Ring-Opening of Lactones

- ε-Caprolactone derivatives can be used as intermediates. For example, 6-hydroxyhexanoic acid is synthesized by alkaline hydrolysis of ε-caprolactone.

- This method involves stirring ε-caprolactone in aqueous sodium hydroxide at room temperature for extended periods (e.g., 12 hours), yielding 6-hydroxyhexanoic acid with high purity and yield (~98%).

- Subsequent functionalization introduces the methyl group at the third carbon via alkylation or other substitution reactions.

Catalytic Hydrogenation and Oxidation

- Oxidation of cyclohexane derivatives or hexanaphthene under molecular oxygen and inert gas mixtures produces intermediates including 6-hydroxyhexanoic acid.

- Catalytic hydrogenation of oxidation mixtures separates and enriches the desired hydroxy acid.

- Esterification of the acid with alcohols (C1-C10) under acidic conditions yields esters of 6-hydroxyhexanoic acid, which can be hydrolyzed back to the acid if needed.

Industrial and Scale-Up Considerations

- Industrial synthesis often employs optimized catalytic systems for selective oxidation and hydrogenation to maximize yield and purity.

- Reaction parameters such as temperature, pressure, solvent choice, and catalyst type are finely tuned.

- For example, catalytic hydrogenation is performed on aqueous phases containing oxidation products to convert aldehydes and peroxides into the hydroxy acid efficiently.

- Esterification and distillation steps are integrated for purification and isolation of the final product.

Stereoselective Synthesis

- The (S)-enantiomer of this compound is often targeted due to its biological relevance.

- Chiral catalysts or enzymatic methods are employed to ensure stereochemical control.

- Enzymatic hydroxylation or resolution techniques may be used post-synthesis to enrich the desired enantiomer.

Data Table: Summary of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkaline hydrolysis of ε-caprolactone | ε-Caprolactone | 0.5 M NaOH, room temp, 12 h | ~98 | Produces 6-hydroxyhexanoic acid; base for further methylation |

| Catalytic oxidation/hydrogenation | Cyclohexane derivatives | Molecular oxygen, inert gases, catalytic hydrogenation | High | Produces mixture; hydrogenation enriches hydroxy acid |

| Hydroxylation of 3-methylhexanoic acid derivatives | 3-Methylhexanoic acid esters | Oxidants (e.g., peroxides), chiral catalysts | Moderate | Stereoselective; requires careful control |

| Esterification and hydrolysis | 6-Hydroxyhexanoic acid | Alcohols (C1-C10), acid catalyst, distillation | High | Used for purification and isolation |

Detailed Research Findings

- A study on the hydrolysis of ε-caprolactone demonstrated that stirring in aqueous NaOH at room temperature for 12 hours yields 6-hydroxyhexanoic acid with 98% purity and excellent yield, confirmed by NMR spectroscopy (1H NMR and 13C NMR) and TLC analysis.

- Catalytic oxidation methods using molecular oxygen and inert gases produce complex mixtures including 6-hydroxyhexanoic acid, which can be separated by phase extraction and catalytic hydrogenation to increase yield and purity.

- Stereoselective synthesis of (S)-6-Hydroxy-3-methylhexanoic acid involves chiral catalysts or enzymatic processes to maintain the configuration at the chiral center, critical for biological activity.

- Industrial processes integrate esterification with alcohols followed by distillation to isolate pure esters, which can be hydrolyzed back to the acid, facilitating large-scale production.

Analytical Characterization

- The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence and position of hydroxyl and methyl groups.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Chiral Chromatography: Determines enantiomeric purity for stereoselective syntheses.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxy group with a chlorine atom.

Major Products Formed:

Oxidation: Formation of 3-methylhexanoic acid.

Reduction: Formation of 6-hydroxy-3-methylhexanol.

Substitution: Formation of 6-chloro-3-methylhexanoic acid.

Scientific Research Applications

Applications Overview

-

Biochemical Research

- Metabolic Studies : 6-Hydroxy-3-methylhexanoic acid is identified as a metabolite in human sweat, which plays a role in understanding human metabolism and odor production. Its detection can provide insights into metabolic disorders and body odor management .

- Odor Analysis : The compound has been studied for its involvement in the production of specific odors associated with human sweat, making it relevant for research in dermatology and cosmetic science .

-

Medical Applications

- Antibacterial Properties : Research indicates that compounds related to this compound exhibit antibacterial effects against skin bacteria such as Staphylococcus hominis and Corynebacterium xerosis, which are known to cause body odor. This suggests potential applications in deodorant formulations and treatments for axillary bromhidrosis .

- Therapeutic Uses : Its role as a metabolite may be explored in therapeutic contexts, particularly in formulations aimed at odor control or skin health.

-

Industrial Applications

- Fragrance and Flavor Industry : Due to its properties as a volatile organic compound, this compound can be utilized in the fragrance industry to create specific scent profiles or as a component in deodorizing products .

- Sensor Technology : The compound is being investigated for its potential use in olfactory sensors that detect human presence based on emitted volatile organic compounds. This technology could have applications in security systems and smart environments .

Case Study 1: Antibacterial Efficacy

A study published in Scientific Reports evaluated the antibacterial efficacy of various compounds, including derivatives of this compound, against common skin bacteria. Results indicated a significant reduction in bacterial counts after exposure to these compounds, demonstrating their potential use in personal care products aimed at reducing body odor .

Case Study 2: Odor Detection Technology

In a patent application, researchers outlined a method for detecting human presence through the analysis of volatile organic compounds emitted by the body, including this compound. This technology could enhance security systems or personal health monitoring devices by providing real-time data on human activity based on scent detection .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Biochemical Research | Metabolic studies, odor analysis |

| Medical Applications | Antibacterial treatments, therapeutic uses |

| Industrial Applications | Fragrance formulations, sensor technology |

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methylhexanoic acid involves its interaction with various molecular targets and pathways. As a metabolite, it participates in biochemical reactions within the human body, contributing to metabolic processes. The hydroxy and carboxylic acid groups allow it to engage in hydrogen bonding and other interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 6-hydroxy-3-methylhexanoic acid, differing in substituent positions or functional groups:

3-Hydroxyhexanoic Acid

- Structure: Straight-chain hexanoic acid with a hydroxyl group at position 3.

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Differences: Lacks the methyl branch at position 3. Hydroxyl group at position 3 enhances intramolecular hydrogen bonding, increasing acidity (pKa ~4.5) compared to the target compound . Solubility: Highly soluble in polar solvents (e.g., ethanol, methanol) due to the hydroxyl group’s proximity to the carboxylic acid .

6-Hydroxyhexanoic Acid

- Structure: Straight-chain hexanoic acid with a terminal hydroxyl group at position 6.

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Differences: Lacks the methyl branch at position 3. Terminal hydroxyl group increases hydrophilicity, making it more water-soluble than this compound. Derivatives like methyl 6-hydroxyhexanoate (CAS 4547-43-7) are used as intermediates in esterification reactions .

3-Hydroxy-3-methylhexanoic Acid

- Structure: Branched hexanoic acid with a hydroxyl and methyl group at position 3.

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Differences: Geminal hydroxyl and methyl groups at position 3 create steric hindrance, reducing solubility in polar solvents compared to this compound. Higher thermal stability due to intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups .

Structural and Functional Comparison Table

Industrial Use

- Methyl esters of hydroxyhexanoic acids (e.g., methyl 6-hydroxyhexanoate) serve as plasticizers or fragrance components .

- Branched derivatives are explored for heat-resistant polymers due to enhanced thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.